(E)-2-(2-Chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide
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Overview
Description
(E)-2-(2-Chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chlorophenyl group, a pyrimidinylpyrazolyl group, and an ethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-Chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the pyrimidine ring: The pyrazole intermediate is then reacted with a pyrimidine derivative, often through a nucleophilic substitution reaction.
Chlorophenyl group attachment: The chlorophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the ethenesulfonamide moiety: The final step involves the reaction of the intermediate with an appropriate sulfonamide reagent under basic conditions to form the ethenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-Chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(2-Chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it suitable for various industrial processes and products.
Mechanism of Action
The mechanism of action of (E)-2-(2-Chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
(E)-2-(2-Chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide is unique due to its complex structure, which combines a chlorophenyl group, a pyrimidinylpyrazolyl group, and an ethenesulfonamide moiety. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from simpler sulfonamides.
Properties
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-(5-methyl-2-pyrimidin-2-ylpyrazol-3-yl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-12-11-15(22(20-12)16-18-8-4-9-19-16)21-25(23,24)10-7-13-5-2-3-6-14(13)17/h2-11,21H,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGVHIYGIMQFMO-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C=CC2=CC=CC=C2Cl)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2Cl)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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